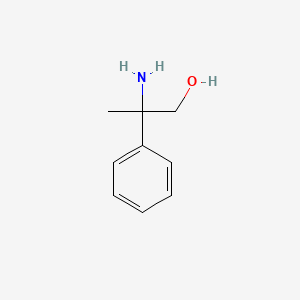

2-Amino-2-phenylpropan-1-ol

Descripción

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409576. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-2-phenylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(10,7-11)8-5-3-2-4-6-8/h2-6,11H,7,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAQCLDRCXNFRBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)(C1=CC=CC=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70325292 | |

| Record name | 2-amino-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90642-81-2 | |

| Record name | 90642-81-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409576 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-amino-2-phenylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70325292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

The Pivotal Role of Alpha Substituted Amino Alcohols in Organic Chemistry

Alpha-substituted amino alcohols represent a critical class of organic compounds, distinguished by the presence of an amino group and a hydroxyl group on adjacent carbon atoms, with an additional substituent at the alpha-carbon. Their significance stems from their widespread presence in biologically active molecules and their utility as versatile building blocks in asymmetric synthesis. unr.edu.ardiva-portal.org

These compounds are integral components of numerous natural products and pharmaceuticals. unr.edu.aracs.org The specific arrangement of the amino and hydroxyl groups allows for a variety of chemical transformations, making them valuable precursors in the synthesis of more complex molecules. unr.edu.arresearchgate.net

Furthermore, the chirality inherent in many alpha-substituted amino alcohols makes them indispensable in the field of asymmetric synthesis. They are frequently employed as chiral auxiliaries, which are molecules temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. nih.govwikipedia.orgnumberanalytics.com This control is paramount in the pharmaceutical industry, where the therapeutic efficacy of a drug often depends on a single enantiomer. wikipedia.org The ability of these compounds to induce stereoselectivity has been instrumental in the synthesis of enantiomerically pure drugs and other complex target molecules. nih.govwikipedia.org

Deconstructing 2 Amino 2 Phenylpropan 1 Ol: Structure and Stereochemistry

The molecular structure of 2-Amino-2-phenylpropan-1-ol is characterized by a propane (B168953) backbone with a phenyl group, an amino group, and a hydroxyl group. nih.gov The phenyl and amino groups are both attached to the second carbon atom, while the hydroxyl group is at the first carbon position. This arrangement classifies it as a primary amino alcohol with a chiral center at the C2 carbon. nih.gov

Key Structural and Physical Properties:

| Property | Value |

| Molecular Formula | C₉H₁₃NO |

| Molecular Weight | 151.21 g/mol |

| IUPAC Name | This compound |

| CAS Number (Racemic) | 90642-81-2 |

Data sourced from PubChem CID 349733 nih.gov

The presence of a chiral center at the C2 carbon means that this compound can exist as a pair of enantiomers: (R)-2-Amino-2-phenylpropan-1-ol and (S)-2-Amino-2-phenylpropan-1-ol. The spatial arrangement of the substituents around this chiral center is crucial as it dictates the molecule's interaction with other chiral molecules, a fundamental principle in many biological and chemical processes. The specific stereoisomer used can significantly influence the outcome of a stereoselective synthesis. wikipedia.org

Research Trajectories in Phenyl Substituted Amino Alcohols

Chemoenzymatic Synthesis and Biocatalytic Pathways for Chiral Amino Alcohol Scaffolds

Biocatalysis offers an environmentally benign and highly selective alternative to traditional chemical methods for producing chiral amino alcohols. nih.gov The use of enzymes can lead to high enantioselectivity and regioselectivity under mild reaction conditions, avoiding issues like racemization and isomerization that can occur with conventional synthesis. nih.gov

Enzymatic Cascade Reactions for Enantiopure Amino Alcohol Synthesis

Another strategy employs a transketolase and a transaminase in a coupled reaction to produce chiral amino-alcohols from non-chiral starting materials. nih.govucl.ac.uk For instance, the synthesis of (2S,3R)-2-amino-1,3,4-butanetriol (ABT) can be achieved through this method. nih.govucl.ac.uk

| Starting Material | Key Enzymes | Product(s) | Overall Yield | Enantiomeric Excess (ee) |

| L-Lysine | Dioxygenase, Decarboxylase | Chiral Amino Alcohols | 93% to >95% | Optically enriched |

| L-Phenylalanine | Deaminase, Decarboxylase, Epoxidase, Hydrolase, Alcohol Dehydrogenase, Transaminase | (R)-2-Phenylglycinol, (S)-Phenylethanolamine | 61-69% | >99.9% |

| Styrene (B11656) | Styrene Monooxygenase, Epoxide Hydrolase, Alcohol Dehydrogenase, Transaminase | (S)-2-Phenylglycinol | 81% (isolated) | >99.4% |

Integration of Biocatalysis with Chemical Transformations for Stereocontrol

Combining biocatalysis with chemical reactions, known as chemoenzymatic synthesis, offers a powerful strategy for achieving high stereoselectivity. rsc.org This approach leverages the high selectivity of enzymes with the versatility of chemical transformations. researchgate.net

One such method involves the enzymatic kinetic resolution of a racemic intermediate, followed by chemical modification to yield the desired enantiopure product. researchgate.net For example, the synthesis of both (R)- and (S)-enantiomers of certain drugs has been achieved by using lipases for enantioselective transesterification of a racemic alcohol, followed by chemical steps. researchgate.net

Another approach combines metal-catalyzed reactions with enzymatic transformations in a one-pot process. researchgate.net For instance, the hydroformylation of styrene using a rhodium catalyst has been successfully coupled with a subsequent transamination reaction catalyzed by a transaminase to produce primary amines with high conversion rates. researchgate.net The integration of photocatalysis with biocatalysis is also an emerging field, offering novel synthetic pathways. acs.org

Asymmetric Chemical Synthesis Approaches

Asymmetric chemical synthesis provides a range of methods for the preparation of enantiomerically pure amino alcohols, often employing chiral auxiliaries, catalysts, or stereoselective reactions.

Strategies for Diastereoselective and Enantioselective Formation

The stereoselective synthesis of vicinal amino alcohols is a key challenge in organic synthesis. rsc.org One strategy involves the use of Baylis-Hillman adducts, which can be converted to the desired chiral amine compounds in good yields. rasayanjournal.co.in Another approach is the stereospecific synthesis from chiral precursors with known stereochemistry. google.com For example, L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol can be prepared stereoselectively from L-(R)-phenylacetylcarbinol. google.com The synthesis of enantiopure 2-amino-1-phenyl and 2-amino-2-phenyl ethanols has been accomplished by combining stereoselective enzymatic epoxidation of styrenes with regio- and diastereoselective chemical aminolysis. researchgate.net

Application of Chiral Auxiliaries and Catalysts in Stereoselective Routes

Chiral auxiliaries are stereogenic groups temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary can be removed. wikipedia.org Compounds like (R,R)- and (S,S)-pseudoephedrine can serve as chiral auxiliaries. wikipedia.org For instance, when pseudoephedrine is reacted with a carboxylic acid to form an amide, subsequent alkylation occurs with high diastereoselectivity, directed by the methyl group of the auxiliary. wikipedia.org Monoterpene-based aminodiols have also been shown to be effective chiral auxiliaries in various stereoselective transformations. mdpi.com

Chiral catalysts, such as rhodium-BINAP complexes, are also employed to control stereochemistry during synthesis. Organocatalysts, like a chiral pyridoxamine, can catalyze asymmetric biomimetic transamination of ketones to produce optically active amines with excellent enantiomeric excess. organic-chemistry.org

Reductive Amination Strategies for Alpha-Amino Alcohols

Reductive amination is a widely used method for synthesizing amines from carbonyl compounds. organic-chemistry.org For the synthesis of chiral α-amino alcohols, asymmetric reductive amination of α-hydroxy ketones is a highly effective one-step method. frontiersin.orgnih.gov This transformation can be achieved with high stereoselectivity using engineered amine dehydrogenases (AmDHs) derived from amino acid dehydrogenases. frontiersin.orgnih.gov These biocatalysts often exhibit very high enantioselectivity (>99% ee). frontiersin.org

Chemical methods for reductive amination often employ reducing agents like sodium borohydride (B1222165) or polymethylhydrosiloxane (B1170920) in the presence of a catalyst. organic-chemistry.org A directed reductive amination of β-hydroxy-ketones using Ti(iOPr)4 and PMHS allows for the stereoselective preparation of 1,3-syn-amino alcohols. organic-chemistry.org A process for producing l-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol involves the reductive amination of L-(R)-phenylacetylcarbinol with a primary aralkylamine under catalytic reduction conditions. google.com

Novel Synthetic Routes and Methodology Development

The synthesis of this compound and its stereoisomers has been an area of active research, driven by the need for more efficient, selective, and sustainable manufacturing processes. Modern synthetic chemistry has moved beyond traditional methods to explore innovative catalytic systems and biocatalytic pathways, aiming to enhance yield, purity, and stereochemical control while minimizing environmental impact.

Exploration of Unconventional Synthetic Pathways (e.g., Carbon Nanotube-Assisted Reactions)

The quest for novel catalytic systems has led to the exploration of nanomaterials in organic synthesis. Carbon nanotubes (CNTs) have garnered significant attention due to their unique structural, electronic, and thermal properties, making them versatile candidates for advanced applications, including catalysis. mdpi.com The high surface area and the ability to be functionalized allow CNTs to act as robust supports for catalytic nanoparticles or even as metal-free catalysts themselves. mdpi.comnih.gov

While direct synthesis of this compound using carbon nanotubes is not prominently documented, research into related structures highlights the potential of this approach. A novel synthesis for the structural isomer, 2-amino-3-phenylpropane-1-ol, has been reported utilizing a "carbon nanotube method reaction". rasayanjournal.co.in This research successfully synthesized a series of 2-amino-3-phenylpropane-1-ol derivatives from Baylis-Hillman adducts. rasayanjournal.co.in The key step involved the reduction of (E)-2-nitro-3-arylprop-2-en-1-ols using iron in acetic acid to produce the desired amino alcohols in good yields (74-82%). rasayanjournal.co.in

The role of carbon nanotubes as catalysts is an emerging field. Studies on other reactions, such as the liquid-phase catalytic oxidation of cumene, have demonstrated that nitrogen-doped carbon nanotubes can exhibit significant catalytic activity and selectivity, and can be reused multiple times with little loss of performance. google.com These findings suggest a promising, albeit not yet fully realized, future for CNT-assisted reactions in the synthesis of complex amino alcohols, potentially offering pathways with enhanced efficiency and catalyst recyclability.

Development of High-Yield and High-Purity Synthesis Protocols

Significant advancements have been made in developing synthetic protocols that deliver high yields and exceptional levels of chemical and stereochemical purity. These developments can be broadly categorized into advanced stereoselective chemical synthesis and innovative biocatalytic routes.

Stereoselective Chemical Synthesis

One advanced method for achieving high stereoselectivity is through multi-step catalytic reductive amination. A patented process for the synthesis of the related stereoisomer L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol demonstrates such a high-purity protocol. google.com The process begins with the reductive amination of L-(R)-phenylacetylcarbinol using a primary aralkylamine (benzylamine) in the presence of a platinum-on-carbon (Pt/C) catalyst. google.com This is followed by the catalytic hydrogenolysis of the resulting N-aralkyl intermediate using a palladium catalyst, such as 20% palladium hydroxide (B78521) on carbon (Pd(OH)₂/C), to remove the protecting group and yield the final product with high stereochemical purity. google.com

This method is advantageous as it efficiently converts the starting material into the desired erythro isomer with excellent stereoselectivity and high optical purity. google.com

Interactive Data Table: Stereoselective Synthesis of L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol google.com

| Step | Reactants | Catalyst | Conditions | Result | Purity |

| 1. Reductive Amination | L-(R)-phenylacetylcarbinol, Benzylamine | 5% Pt/C | H₂ (3 kg/cm ²), 20°C, 8 hours | Crude L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | Erythro:threo = 92.6:7.4 |

| 2. Hydrogenolysis | L-erythro-(1R,2S)-2-(N-benzylamino)-1-phenylpropan-1-ol | 20% Pd(OH)₂/C | H₂ (5 kg/cm ²), 24°C, 7.3 hours | L-erythro-(1R,2S)-2-amino-1-phenylpropan-1-ol | Erythro:threo = 98.2:1.6; 98.6% ee |

Biocatalytic and Chemoenzymatic Routes

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis for producing enantiomerically pure amino alcohols. Recent breakthroughs include the development of multi-enzyme cascades that convert renewable feedstocks like L-phenylalanine into the target compounds with exceptional selectivity and yield. acs.org

One such innovative pathway involves a four-step enzymatic cascade:

Deamination: L-phenylalanine is converted to cinnamic acid.

Diol Formation: Subsequent reduction and oxidation steps form a chiral diol intermediate, (R)-1-phenylethane-1,2-diol.

Oxidation: The diol is oxidized to an aldehyde (2-hydroxy-2-phenylacetaldehyde) by an alcohol oxidase.

Reductive Amination: An amine dehydrogenase performs the final reductive amination to yield the enantiomerically pure amino alcohol.

This biocatalytic route has been shown to achieve isolated yields as high as 92% with an enantiomeric excess (ee) greater than 99.9%. acs.org These methods operate under mild conditions (e.g., ~30°C and buffered pH), reducing energy consumption and by-product formation compared to conventional chemical synthesis.

Interactive Data Table: Comparison of Synthetic Methodologies

| Aspect | Conventional Chemical Synthesis | Biocatalytic Synthesis |

| Starting Materials | Isobutene, chlorine, methyl cyanide | L-Phenylalanine (renewable) |

| Reaction Conditions | Controlled temperature and pH, often involving hydrolysis | Mild temperature (~30°C), buffered pH |

| Yield | High (optimized for industrial scale) | High (up to 92% isolated yield) |

| Enantiomeric Purity | Often requires chiral resolution steps | Excellent (>99.9% ee) |

| Environmental Impact | Can involve hazardous reagents (e.g., chlorine) | Environmentally friendly, uses biocatalysts |

| Purification | Distillation, crystallization, chromatography | Extraction and standard purification |

Functional Group Interconversions

The strategic modification of the hydroxyl and amino groups of this compound is a key aspect of its chemistry, enabling the synthesis of a range of valuable compounds.

Oxidation Reactions of the Hydroxyl Group

The primary alcohol functionality of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent employed. savemyexams.comsavemyexams.com Common oxidizing agents for the conversion of primary alcohols include potassium permanganate (B83412) (KMnO₄) and potassium dichromate (K₂Cr₂O₇) in an acidic medium. savemyexams.comsavemyexams.com

The oxidation process involves the removal of hydrogen atoms from the alcohol. rutgers.edu Gentle heating with an oxidizing agent can yield the corresponding aldehyde. savemyexams.com If the aldehyde is not removed from the reaction mixture, further oxidation can occur, leading to the formation of a carboxylic acid, particularly with the use of excess oxidizing agent under reflux conditions. savemyexams.comsavemyexams.com The conversion of a primary alcohol to a carboxylic acid can also be achieved by heating with KMnO₄ in a basic aqueous solution. libretexts.org

It is important to note that the amino group can be sensitive to oxidation. To selectively oxidize the hydroxyl group, the amino group may require protection. louisville.edu This involves converting the amine into a less reactive derivative, such as an amide, which can be later hydrolyzed to regenerate the amine. louisville.edu

Table 1: Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Product |

|---|---|---|

| This compound | Mild Oxidizing Agent (e.g., PCC) | 2-Amino-2-phenylpropanal |

This table is for illustrative purposes and specific reaction conditions would need to be optimized.

Reduction Reactions of the Amino Group

The transformation of the primary amine in this compound primarily involves deamination, which is the removal of the amino group. Oxidative deamination is a common method where the amine is converted into a different functional group, often a ketone or carboxylic acid. nih.govresearchgate.net This can be achieved using various catalytic systems. For instance, a ruthenium pincer complex has been shown to catalyze the oxidative deamination of primary amines using water as the oxidant, producing carboxylates or ketones. nih.govresearchgate.net Another method involves a cobalt-catalyzed oxidative deamination using an oxidant like tert-butyl hydroperoxide (TBHP) under aerobic conditions to convert primary amines to carboxylic acids. chemrxiv.org

Enzymatic methods also offer a green alternative for deamination. researchgate.net Amine dehydrogenases or oxidases can catalyze the conversion of primary amines to aldehydes or ketones. nih.gov In some biological systems, the resulting aldehyde can be further oxidized to a carboxylic acid. nih.govresearchgate.net

It is important to distinguish these transformations from the reduction of the amino group itself, which is not a typical reaction pathway for primary amines. Instead, the focus is on replacing the amino group with other functionalities through various deamination strategies.

Nucleophilic Substitution Reactions and Amino Group Transformations

The amino group of this compound is nucleophilic and can participate in various substitution reactions. One common transformation is N-alkylation, where an alkyl group is introduced to the nitrogen atom. This can be achieved by reacting the amino alcohol with an alkyl halide. smolecule.com For instance, direct N-alkylation can be performed under specific conditions to yield N-substituted derivatives.

Another significant reaction is the protection of the amino group, which is often necessary to prevent it from reacting during transformations at other parts of the molecule, such as the oxidation of the hydroxyl group. louisville.edu This can be done by converting the amine into an amide by reacting it with an acyl chloride or anhydride (B1165640). The amide can later be hydrolyzed back to the amine. louisville.edu

The amino group can also be involved in reductive amination processes, where it is formed from a precursor. For example, the synthesis of similar amino alcohols can involve the reductive amination of a ketone with an amine in the presence of a reducing agent. google.com

Condensation and Ligand Formation

The bifunctional nature of this compound, possessing both an amino and a hydroxyl group, makes it a valuable precursor for the synthesis of chiral ligands. These ligands are of significant interest in coordination chemistry and asymmetric catalysis.

Formation of Chiral Schiff Bases and Imines

This compound can undergo condensation reactions with aldehydes or ketones to form chiral Schiff bases, also known as imines. This reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by the elimination of a water molecule. The resulting Schiff base contains a C=N double bond and retains the chirality of the parent amino alcohol.

These chiral Schiff bases are important in their own right and as intermediates in organic synthesis. For example, they can be used as chiral auxiliaries to direct the stereochemical outcome of subsequent reactions. The synthesis of various Schiff bases from substituted aldehydes and amino alcohols has been reported, highlighting the versatility of this reaction. nih.gov

Coordination Chemistry and Metal Complexation Studies

Schiff bases derived from this compound, containing both nitrogen and oxygen donor atoms, are excellent chelating ligands for a variety of metal ions. jmchemsci.comscirp.org The ligand can coordinate to a metal center through the imine nitrogen and the hydroxyl oxygen, forming stable metal complexes. scirp.org

The study of these metal complexes is an active area of research due to their potential applications in catalysis and materials science. jmchemsci.com The geometry and properties of the resulting metal complexes depend on the nature of the metal ion and the specific structure of the Schiff base ligand. srce.hr For example, transition metal complexes of Schiff bases have been shown to exhibit various coordination geometries, such as tetrahedral and octahedral. srce.hr The biological activity of Schiff base ligands can also be enhanced upon coordination to a metal ion. jmchemsci.comscispace.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-Amino-2-phenylpropanal |

| 2-Amino-2-phenylpropanoic acid |

| Potassium permanganate |

| Potassium dichromate |

| tert-Butyl hydroperoxide |

| Amide |

| Alkyl halide |

| Acyl chloride |

| Anhydride |

| Schiff base |

| Imine |

| Aldehyde |

Reaction Mechanism Elucidation for Transformations involving this compound

The elucidation of reaction mechanisms is fundamental to understanding and optimizing the synthesis of derivatives from this compound. Mechanistic studies provide insight into reaction pathways, intermediate species, and the factors governing stereoselectivity. Key transformations involving this amino alcohol, such as cyclization to oxazolines and reductive amination, have been investigated to unravel their underlying mechanisms.

Mechanism of Oxazoline (B21484) Formation

The synthesis of oxazoline rings from 2-amino alcohols is a well-established transformation that generally proceeds via the intramolecular cyclization of an N-acyl intermediate. wikipedia.org The specific mechanism can be influenced by the reagents used to promote the dehydration and cyclization.

One common pathway involves the reaction of the amino alcohol with an acyl chloride or a carboxylic acid activated in situ. For instance, using thionyl chloride with a carboxylic acid generates a highly reactive acyl chloride. This is followed by N-acylation of the amino alcohol. The resulting N-(2-hydroxypropyl)amide intermediate then undergoes an intramolecular nucleophilic attack by the hydroxyl oxygen onto the activated carbonyl carbon, followed by elimination of water to form the oxazoline ring. This process requires anhydrous conditions, as the protonated imine form of the oxazoline is susceptible to ring-opening by chloride ions. wikipedia.org

An alternative method employs triflic acid (TfOH) to promote the dehydrative cyclization of N-(2-hydroxyethyl)amides. mdpi.com Mechanistic studies, including stereochemical analysis and ¹⁸O labeling, suggest a hybrid mechanism. The dominant pathway involves the activation of the hydroxyl group by TfOH, turning it into a good leaving group. This is followed by an intramolecular Sɴ2-type attack by the amide oxygen, which results in the inversion of stereochemistry at the carbinol center. mdpi.com This contrasts with methods where the amide carbonyl is activated, which typically proceed with retention of stereochemistry.

The Pictet-Gams reaction, used for synthesizing isoquinolines, is also mechanistically relevant. Studies have shown that N-acyl derivatives of 2-amino-1-phenylpropan-1-ol can cyclize to form either oxazolines or isoquinolines. It has been postulated that oxazolines are key intermediates in this reaction, which can then be converted to isoquinolines under the reaction conditions. rsc.org

| Method | Reagents | Key Intermediate | Mechanistic Feature | Stereochemical Outcome |

|---|---|---|---|---|

| Standard Acylation/Cyclization | Carboxylic acid, SOCl₂ | N-(2-hydroxypropyl)amide | Intramolecular nucleophilic attack of hydroxyl O on amide C=O. wikipedia.org | Retention |

| Triflic Acid Promotion | N-(2-hydroxypropyl)amide, TfOH | O-Triflyl intermediate | Activation of hydroxyl as a leaving group; intramolecular Sɴ2 attack by amide O. mdpi.com | Inversion |

| Aldehyde Condensation/Oxidation | Aldehyde, NBS or I₂ | Oxazolidine (B1195125) | Oxidation of intermediate oxazolidine to oxazoline. wikipedia.org | Depends on substrate |

| Pictet-Gams Reaction | N-Acyl derivative, Dehydrating agent (e.g., P₂O₅) | Oxazoline | Oxazoline is a postulated intermediate en route to isoquinoline. rsc.org | - |

Mechanism of Reductive Amination

The synthesis of 2-amino-1-phenylpropan-1-ol stereoisomers can be achieved via the reductive amination of a corresponding α-hydroxy ketone, such as L-(R)-phenylacetylcarbinol. The mechanism involves two key steps: the formation of a C=N double bond followed by its reduction.

In a chemical approach, L-(R)-phenylacetylcarbinol is reacted with a primary aralkylamine, such as benzylamine, under catalytic reduction conditions. google.com The initial step is the condensation of the ketone with the amine to form a carbinolamine intermediate, which then dehydrates to form an imine (or Schiff base). This imine is then stereoselectively reduced via catalytic hydrogenation (e.g., using H₂ and a Pt/C catalyst). The choice of the primary amine and catalyst is crucial for controlling the diastereoselectivity of the reduction. The final step involves the hydrogenolytic removal of the N-aralkyl group to yield the primary amino alcohol. google.com

Biocatalytic reductive amination offers a highly selective alternative. Enzymes like imine reductases (IREDs) and amine dehydrogenases (AmDHs) catalyze the conversion of a ketone to a chiral amine. researchgate.net The mechanism proceeds through the formation of a carbinolamine intermediate, which is stabilized in the enzyme's active site. This is followed by a stereospecific hydride transfer from a cofactor, typically NAD(P)H, to the C=N bond of the imine, which exists in equilibrium with the carbinolamine. researchgate.net This enzymatic approach allows for the synthesis of specific stereoisomers with very high enantiomeric and diastereomeric excess. thieme-connect.com

| Approach | Precursor | Amine Source | Catalyst/Enzyme | Key Intermediate | Key Mechanistic Step |

|---|---|---|---|---|---|

| Chemical Synthesis | L-(R)-Phenylacetylcarbinol | Primary aralkylamine (e.g., Benzylamine) | Pt/C, H₂ | Imine (Schiff Base) | Catalytic hydrogenation of the C=N bond. google.com |

| Biocatalytic Synthesis | α-Hydroxy Ketone | Ammonia or Alkylamine | Imine Reductase (IRED) or Amine Dehydrogenase (AmDH) | Carbinolamine/Imine | Enzyme-controlled, stereospecific hydride transfer from NAD(P)H. researchgate.net |

Enzymatic Cascade Reaction Mechanisms

Multi-enzyme cascade reactions provide efficient pathways to chiral amino alcohols from simple starting materials. A notable example is the synthesis of the four stereoisomers of 2-amino-1-phenylpropan-1-ol starting from Z/E-isomeric prop-1-en-1-ylbenzenes. thieme-connect.com

The mechanism involves a sequence of highly stereoselective enzymatic steps:

Epoxidation: A styrene monooxygenase (SMO) catalyzes the epoxidation of the prop-1-en-1-ylbenzene to a 2-methyl-3-phenyloxirane. This step establishes the initial stereocenters. thieme-connect.com

Hydrolysis: An epoxide hydrolase (EH) then catalyzes the regioselective opening of the epoxide ring via nucleophilic attack by water, yielding a 1-phenylpropan-1,2-diol with specific stereochemistry. thieme-connect.com

Oxidation & Amination: The resulting diol is oxidized by an alcohol dehydrogenase (ADH) at the secondary alcohol position to form an α-hydroxy ketone. This ketone is then subjected to reductive amination by a transaminase (TA) or amine dehydrogenase (AmDH), which transfers an amino group from a donor molecule, to produce the final 2-amino-1-phenylpropan-1-ol stereoisomer. thieme-connect.com

Each step is controlled by a specific enzyme, ensuring high stereoselectivity throughout the cascade. The regioselectivity of the epoxide ring-opening and the stereospecificity of the oxidation and amination steps are critical for determining the final product's absolute configuration. thieme-connect.comresearchgate.net

Applications in Advanced Organic Synthesis and Asymmetric Catalysis

2-Amino-2-phenylpropan-1-ol as a Chiral Building Block in Complex Molecule Synthesis

The inherent chirality of this compound makes it a significant starting material for the synthesis of more complex, optically active molecules. Its structure can be incorporated into larger frameworks, transferring its stereochemical information to the final product. This approach is fundamental in the pharmaceutical industry for the creation of enantiomerically pure drugs, where a specific stereoisomer is often responsible for the desired therapeutic effect.

One notable application is its use as a precursor in the synthesis of chiral auxiliaries, such as (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one. This auxiliary can then be used to direct the stereochemical outcome of various chemical reactions, highlighting the role of this compound as a foundational chiral entity. Furthermore, its structural motif is found within various biologically active compounds, making it a valuable synthon for medicinal chemists. acs.org The ability to participate in reactions like cross-coupling allows for its integration into complex molecular architectures. smolecule.com

Utilization as a Chiral Ligand in Catalytic Systems

The presence of both nitrogen and oxygen donor atoms allows this compound and its derivatives to function effectively as chiral ligands in various catalytic systems. These ligands can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a reaction.

Asymmetric Catalysis with Metal-Chiral Ligand Complexes

Amino alcohols are well-established ligands in asymmetric metal catalysis due to their stability and ease of synthesis. diva-portal.org When complexed with a metal, derivatives of this compound can form catalysts for a range of asymmetric transformations. For instance, Schiff bases derived from the condensation of amino alcohols with aldehydes can act as potent ligands. These metal-ligand complexes are instrumental in reactions such as the enantioselective addition of diethylzinc (B1219324) to aldehydes. acs.org The steric and electronic properties of the ligand, which can be fine-tuned by modifying the amino alcohol structure, play a crucial role in determining the enantioselectivity of the catalyzed reaction. diva-portal.orgacs.org

A study on related chiral pyridyl phosphinite ligands, synthesized from pyridyl alcohols, demonstrated that the absolute configuration of the carbinol carbon dictates the sense of chiral induction in palladium-catalyzed allylic alkylations. diva-portal.org This principle underscores the importance of the inherent stereochemistry of the amino alcohol in directing the outcome of metal-catalyzed asymmetric reactions.

Organocatalysis Mediated by this compound Derivatives

In addition to metal catalysis, derivatives of this compound have found application in the field of organocatalysis, where a small organic molecule acts as the catalyst. Chiral 1,2-amino alcohols are recognized as effective organocatalysts for various transformations. acs.org For example, derivatives of noscapine, which contain a β-amino alcohol moiety, have been successfully employed as organocatalysts in the asymmetric addition of diethylzinc to aromatic aldehydes, achieving high yields and enantioselectivities. researchgate.net

Thiourea derivatives of chiral amines have also emerged as a significant class of organocatalysts. mdpi.com These catalysts are effective in promoting asymmetric reactions, further expanding the utility of this compound-related structures in stereoselective synthesis.

Role as an Asymmetric Auxiliary in Stereoselective Transformations

Beyond its use as a ligand, this compound can function as a chiral auxiliary. In this role, the chiral molecule is temporarily incorporated into a substrate, directs a stereoselective reaction on that substrate, and is subsequently removed. This strategy allows for the transfer of chirality to the product. The L-erythro-(1R,2S) isomer of 2-amino-1-phenylpropan-1-ol, a related compound, is explicitly used as an asymmetric auxiliary in asymmetric synthesis. google.com This demonstrates the general utility of this class of compounds for controlling stereochemistry in organic reactions. The synthesis of (S)-5,5-Dimethyl-4-phenyloxazolidin-2-one from this compound is a prime example, as this oxazolidinone is a widely used Evans auxiliary.

Optical Resolution Methodologies for Enantiomeric Separation

The separation of racemic mixtures of this compound and related compounds into their individual enantiomers is crucial for their application in asymmetric synthesis. Optical resolution, the process of separating enantiomers, can be achieved through various methods.

One common technique is diastereomeric salt formation. google.com This involves reacting the racemic amino alcohol with a chiral resolving agent, such as tartaric acid or its derivatives, to form a pair of diastereomeric salts. nih.govresearchgate.net These diastereomers have different physical properties, such as solubility, allowing for their separation by crystallization. Once separated, the individual enantiomer of the amino alcohol can be recovered by treating the diastereomeric salt with a base. researchgate.net The efficiency of this resolution can be influenced by the choice of resolving agent and the crystallization conditions. google.comresearchgate.net

For instance, the resolution of (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol has been successfully achieved using optically active dibenzoyltartaric acid and tartaric acid. nih.govresearchgate.net This highlights the effectiveness of this classical resolution technique for this class of compounds.

| Resolving Agent | Compound Resolved | Technique | Reference |

| Optically active dibenzoyltartaric acid | (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol | Diastereomeric salt formation | nih.govresearchgate.net |

| Tartaric acid | (1R,2S)(1S,2R)-2-(methylamino)-1-phenylpropan-1-ol | Diastereomeric salt formation | nih.govresearchgate.net |

Advanced Spectroscopic and Computational Investigations of 2 Amino 2 Phenylpropan 1 Ol

Elucidation of Molecular Structure and Conformation using Advanced Spectroscopy

Advanced spectroscopic methods are pivotal in the precise determination of the molecular architecture of 2-Amino-2-phenylpropan-1-ol. Each technique offers unique information, and together they provide a complete picture of the compound's structural features.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to its different proton environments. The phenyl protons would appear in the aromatic region (typically δ 7.2-7.5 ppm). The methylene (B1212753) (-CH₂) protons adjacent to the hydroxyl group would likely appear as a singlet or a pair of doublets, depending on their magnetic equivalence, in the range of δ 3.5-4.0 ppm. The methyl (-CH₃) protons would give rise to a singlet around δ 1.5 ppm. The amine (-NH₂) and hydroxyl (-OH) protons are expected to show broad singlets, and their chemical shifts can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the different carbon atoms in the molecule. For this compound, the phenyl carbons would resonate in the δ 125-145 ppm region. The quaternary carbon attached to the phenyl and amino groups would be found further downfield. The methylene carbon adjacent to the hydroxyl group is expected around δ 60-70 ppm, while the methyl carbon would appear at a higher field, around δ 20-30 ppm.

A study on the related compound 2-Amino-1-phenyl-1-propanol combined experimental and theoretical NMR analysis. nih.gov The experimental ¹³C NMR spectrum of this isomer showed chemical shifts for the carbons in the substitutional chain at 79, 52, and 16 ppm. nih.gov

Purity Assessment: NMR spectroscopy is also a primary method for assessing the purity of a sample. The presence of unexpected signals in the ¹H or ¹³C NMR spectrum can indicate the presence of impurities. The integration of the signals in the ¹H NMR spectrum can be used to determine the relative amounts of the main compound and any impurities.

| Proton Environment | Expected Chemical Shift (δ ppm) | Multiplicity | Integration |

| Phenyl H | 7.2 - 7.5 | Multiplet | 5H |

| Methylene H (-CH₂) | 3.5 - 4.0 | Singlet/Doublets | 2H |

| Methyl H (-CH₃) | ~1.5 | Singlet | 3H |

| Amine H (-NH₂) | Variable | Broad Singlet | 2H |

| Hydroxyl H (-OH) | Variable | Broad Singlet | 1H |

Predicted ¹H NMR Data for this compound

| Carbon Environment | Expected Chemical Shift (δ ppm) |

| Phenyl C (ipso) | 140 - 145 |

| Phenyl C | 125 - 130 |

| Quaternary C | 55 - 65 |

| Methylene C (-CH₂) | 60 - 70 |

| Methyl C (-CH₃) | 20 - 30 |

Predicted ¹³C NMR Data for this compound

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by absorption bands corresponding to its key functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group and the N-H stretching of the primary amine. The C-H stretching vibrations of the aromatic ring would appear just above 3000 cm⁻¹, while the aliphatic C-H stretches would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the phenyl ring are expected in the 1450-1600 cm⁻¹ region. The C-N and C-O stretching vibrations would be found in the fingerprint region (below 1400 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The aromatic ring vibrations in this compound are expected to produce strong signals in the Raman spectrum. The symmetric stretching of the C-C bonds in the phenyl ring would be particularly prominent.

For the isomer 2-Amino-1-phenyl-1-propanol, both experimental and theoretical vibrational spectra have been studied, providing a basis for comparison. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H / N-H | Stretching | 3200 - 3600 | Broad, Strong (IR) |

| Aromatic C-H | Stretching | > 3000 | Medium (IR), Strong (Raman) |

| Aliphatic C-H | Stretching | < 3000 | Medium (IR), Medium (Raman) |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium-Strong (IR & Raman) |

| C-O | Stretching | 1000 - 1200 | Strong (IR) |

| C-N | Stretching | 1000 - 1200 | Medium (IR) |

Characteristic Vibrational Frequencies for this compound

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. The molecular weight of this compound is 151.21 g/mol . nih.gov

In a mass spectrometer, the molecule is first ionized, often by electron impact (EI), to form a molecular ion (M⁺). This molecular ion can then undergo fragmentation to produce smaller, charged fragments. The fragmentation pattern is characteristic of the molecule's structure.

For this compound, common fragmentation pathways would likely involve:

Alpha-cleavage: The cleavage of the bond between the carbon bearing the amino group and the adjacent methylene carbon, leading to the formation of a stable iminium ion.

Loss of water: The elimination of a water molecule from the molecular ion.

Loss of a methyl group: Cleavage of the C-C bond to release a methyl radical.

Formation of a tropylium (B1234903) ion: Rearrangement of the phenyl ring to form the stable C₇H₇⁺ ion.

The analysis of these fragments allows for the reconstruction of the original molecular structure.

| m/z Value | Possible Fragment Ion | Neutral Loss |

| 151 | [C₉H₁₃NO]⁺ | (Molecular Ion) |

| 134 | [C₉H₁₂N]⁺ | OH |

| 120 | [C₈H₁₀N]⁺ | CH₂OH |

| 106 | [C₇H₈N]⁺ | C₂H₅O |

| 91 | [C₇H₇]⁺ | C₂H₆NO |

| 77 | [C₆H₅]⁺ | C₃H₈NO |

Predicted Mass Spectrometry Fragmentation for this compound

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of the atoms can be determined.

This technique would provide unambiguous information about the bond lengths, bond angles, and torsional angles of this compound. Furthermore, as this compound is chiral, X-ray crystallography of a single enantiomer would allow for the absolute assignment of its stereochemistry (R or S configuration). To date, no crystal structure for this compound has been deposited in the public crystallographic databases.

Computational Chemistry for Molecular Design and Property Prediction

Computational chemistry provides a powerful theoretical framework for understanding the properties and reactivity of molecules. Quantum chemical calculations can be used to model the electronic structure of this compound and predict its various properties.

Density Functional Theory (DFT) is a widely used quantum chemical method that can provide accurate predictions of molecular properties. DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional conformation of this compound.

Calculate spectroscopic properties: Predict NMR chemical shifts, vibrational frequencies (IR and Raman), and electronic absorption spectra. These theoretical predictions can aid in the interpretation of experimental spectra.

Model electronic properties: Determine the distribution of electron density, molecular orbital energies (such as the HOMO and LUMO), and the molecular electrostatic potential. These properties are crucial for understanding the reactivity of the molecule. For instance, the molecular electrostatic potential map can identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Investigate reaction mechanisms: Model the pathways of chemical reactions involving this compound, providing insights into its chemical behavior.

A computational study on the isomer 2-Amino-1-phenyl-1-propanol using DFT has been reported, providing insights into its structural and electronic properties. nih.gov Such studies can serve as a valuable reference for theoretical investigations of this compound.

| Computational Method | Predicted Property | Significance |

| DFT Geometry Optimization | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure. |

| DFT Frequency Calculation | IR and Raman spectra | Aids in the assignment of experimental vibrational bands. |

| GIAO-DFT | ¹H and ¹³C NMR chemical shifts | Helps in the interpretation of NMR spectra. |

| TD-DFT | Electronic transitions (UV-Vis spectra) | Predicts the electronic absorption properties. |

| NBO Analysis | Atomic charges, orbital interactions | Gives insight into bonding and charge distribution. |

| HOMO-LUMO Analysis | Frontier molecular orbital energies | Relates to the molecule's reactivity and electronic properties. |

Application of DFT Methods to this compound

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

Detailed Molecular Electrostatic Potential (MEP) maps and specific charge distribution analyses for this compound, which are used to predict reactive sites for electrophilic and nucleophilic attacks, have not been found in published research. While the principles of MEP mapping are well-established for visualizing charge distribution, specific computational studies applying this to this compound are not available.

Prediction of Spectroscopic Parameters and Conformational Analysis

Computational studies predicting the spectroscopic parameters (such as vibrational frequencies for IR and Raman spectra, and chemical shifts for NMR spectra) and performing a detailed conformational analysis to identify stable conformers of this compound are not present in the available literature. Such analyses rely on methods like Density Functional Theory (DFT), but their application to this specific molecule has not been reported.

Investigation of Intermolecular Interactions and Hydrogen Bonding Networks

There is no specific research available that investigates the intermolecular interactions and hydrogen bonding networks of this compound. This type of investigation is crucial for understanding the behavior of the compound in condensed phases and its interaction with other molecules, but the necessary computational or experimental data for this compound is absent from the searched sources.

Mechanistic Biological Research and Potential Bioactivity Investigations

Exploration of Molecular Interactions with Biological Targets

The biological activity of any compound is fundamentally rooted in its interactions with macromolecules in the body. For 2-amino-2-phenylpropan-1-ol, this involves its potential to bind with proteins like enzymes and receptors, thereby modulating their function.

Enzyme Assays and Substrate/Reagent Role in Biochemical Experiments

Enzyme assays are crucial for determining if a compound can act as a substrate, inhibitor, or modulator of enzymatic activity. For a molecule like this compound, several types of assays could be employed. For instance, pyrophosphate exchange assays are a standard method to measure amino acid activation, a key step in protein synthesis catalyzed by aminoacyl-tRNA synthetases nih.gov. The assay measures the incorporation of labeled inorganic pyrophosphate into ATP, which is reversed during amino acid activation nih.gov.

While direct studies featuring this compound are not prominent in the literature, its structure as a 1,2-amino alcohol is significant. These motifs are valuable in bioactive compounds and can be synthesized using biocatalytic cascades involving enzymes like transaldolases and decarboxylases nih.gov. The efficiency of such enzymatic reactions is evaluated using Michaelis-Menten kinetics, which determines key parameters like the maximum reaction rate (Vmax) and the substrate concentration at which the reaction rate is half of Vmax (Km) fairfield.edu. A low Km value indicates a high affinity between the enzyme and the substrate fairfield.edu.

Table 1: Potential Enzyme Interaction Parameters for this compound

| Parameter | Description | Relevance to this compound |

|---|---|---|

| Vmax | The maximum rate of an enzyme-catalyzed reaction. | Would indicate the efficiency of an enzyme in processing the compound if it acts as a substrate. |

| Km | The substrate concentration at half Vmax, indicating enzyme-substrate affinity. | A low Km would suggest a high affinity for a particular enzyme, hinting at a potential biological target. |

| Ki | The inhibition constant, indicating the potency of an inhibitor. | If the compound acts as an enzyme inhibitor, a low Ki value would signify strong inhibition. |

| IC50 | The concentration of an inhibitor required to reduce enzyme activity by 50%. | A common measure of inhibitor potency determined experimentally. |

Studies on Protein-Ligand Interactions and Binding Affinities

Hydrogen bonds are particularly important in protein-ligand interactions nih.gov. The hydroxyl (-OH) and amino (-NH2) groups of this compound are capable of acting as both hydrogen bond donors and acceptors, allowing for specific interactions within a protein's binding pocket. However, it is a misconception that simply forming stronger protein-ligand hydrogen bonds always leads to higher binding affinity. The process is competitive, as both the ligand and the protein binding site are typically solvated by water molecules, and these interactions must be overcome nih.gov.

The phenyl group of the compound allows for potential cation-π interactions, where the electron-rich aromatic ring interacts with cationic amino acid residues like arginine and lysine in a protein rsc.org. Studies have shown that arginine-arene interactions involve a mix of dispersion and electrostatic forces and are less weakened by the surrounding solvent compared to lysine-arene interactions, which are dominated by electrostatics rsc.org.

Table 2: Potential Molecular Interactions of this compound

| Functional Group | Potential Interaction Type | Interacting Amino Acid Residues (Examples) |

|---|---|---|

| Hydroxyl (-OH) | Hydrogen Bonding (Donor/Acceptor) | Asp, Glu, Ser, Thr, His |

| Amino (-NH2) | Hydrogen Bonding (Donor), Electrostatic | Asp, Glu, Gln, Asn |

| Phenyl Group | Hydrophobic Interactions, π-π Stacking, Cation-π | Phe, Tyr, Trp, Leu, Val, Arg, Lys |

Modulatory Effects on Cellular Pathways (Theoretical and In Vitro Studies)

Based on the activities of structurally similar compounds, it is plausible that this compound could modulate key cellular signaling pathways involved in cell fate decisions.

Investigations into Cell Growth, Differentiation, and Apoptosis Signaling (Analogous to related compounds)

Apoptosis, or programmed cell death, is a tightly regulated process involving complex signaling cascades. The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of this process, comprising both pro-apoptotic (e.g., Bax, Bid) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. nih.gov The balance between these opposing factions determines whether a cell lives or dies nih.gov.

Research on the drug trimebutine, which is metabolized into several compounds including the structurally similar 2-amino-2-phenylbutan-1-ol, has shown it can inhibit the proliferation of glioma cells by promoting apoptosis wikipedia.org. This effect was linked to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic factor Bax wikipedia.org. Similarly, studies on other natural products have demonstrated that they can induce apoptosis in cancer cells by altering the expression of Bcl-2 and Bax and modulating pathways like the mitogen-activated protein kinase (MAPK) signaling pathway nih.gov. The MAPK pathway, which includes kinases like JNK and p38, is often activated by cellular stress and can lead to apoptosis nih.govnih.gov.

Given these findings with analogous compounds, it is a theoretical possibility that this compound could influence cell survival pathways by modulating the expression of Bcl-2 family proteins or by affecting stress-activated signaling cascades.

Mechanistic Studies of Antimicrobial Properties (if applicable through research, not general properties)

A common mechanism for antimicrobial compounds is the disruption of the bacterial cell membrane's integrity mdpi.com. This can lead to the leakage of essential intracellular components and a disruption of the cell's cytoplasmic pH, ultimately causing bacterial death mdpi.comnih.gov. For example, studies on certain metal complexes have shown they exert their antibacterial effect by causing serious damage to the bacterial membrane and binding with bacterial DNA, which interferes with cellular functions like replication and transcription mdpi.com. Plant-derived antimicrobial compounds, such as terpenes, also function by disrupting cellular functions and increasing membrane permeability mdpi.com. It is conceivable that an amphiphilic molecule like this compound could exhibit similar membrane-disruptive properties.

Neurochemical Modulation Research (Theoretical Frameworks from Analogous Compounds)

The structural similarity of this compound to known neuroactive compounds suggests it may possess modulatory effects on neurochemical systems. Its isomer, 2-amino-1-phenylpropan-1-ol (also known as phenylpropanolamine or norephedrine), is a known sympathomimetic amine that has been used as a nasal decongestant nih.govnih.gov. Phenylpropanolamine acts by stimulating adrenergic receptors, which are key components of the sympathetic nervous system.

Furthermore, the parent drug trimebutine, which shares a core structure with the compound of interest, exhibits antimuscarinic and weak mu-opioid agonist effects wikipedia.org. It acts on various receptors and ion channels in the gastrointestinal tract, including L-type calcium channels and potassium channels, to modulate smooth muscle contractility wikipedia.org. These actions highlight the potential for phenylpropanolamine derivatives to interact with multiple receptor systems in the body, including those in the central and peripheral nervous systems. Based on these analogs, a theoretical framework can be proposed wherein this compound might interact with adrenergic, muscarinic, or opioid receptors, or modulate ion channel activity, thereby exerting neurochemical effects.

Table 3: Comparison of this compound and Related Compounds

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Known or Theorized Biological Target/Activity |

|---|---|---|---|

| This compound | C₉H₁₃NO | 151.21 | Theoretical: Enzyme modulation, protein binding, cell signaling modulation |

| 2-Amino-1-phenylpropan-1-ol (Phenylpropanolamine) | C₉H₁₃NO | 151.21 | Adrenergic receptor agonist; nasal decongestant nih.gov |

| Trimebutine | C₂₂H₂₉NO₅ | 387.47 | Antimuscarinic, weak mu-opioid agonist; ion channel modulator wikipedia.org |

Exploration of Neurotransmitter System Interactions and Synaptic Transmission Enhancement

The compound this compound, commonly known as phenylpropanolamine (PPA) or norephedrine (B3415761), primarily functions as an indirectly acting sympathomimetic agent. Its mechanism of action is centered on its ability to interact with monoamine neurotransmitter systems, specifically the noradrenergic and, to a lesser degree, the dopaminergic systems.

Research indicates that PPA's principal effect is inducing the release of endogenous norepinephrine from presynaptic nerve terminals. patsnap.com This release elevates the concentration of norepinephrine in the synaptic cleft, making more of the neurotransmitter available to bind with postsynaptic adrenergic receptors. patsnap.comyoutube.com By indirectly stimulating these alpha- and beta-adrenergic receptors, PPA triggers a cascade of physiological responses associated with the sympathetic nervous system, often referred to as the "fight or flight" response. patsnap.comyoutube.com

The interaction is not limited to the norepinephrine system. Studies have shown that PPA also acts as a dopamine-releasing agent, although with a potency approximately ten times lower than its effect on norepinephrine release. nih.gov Some of its effects, such as feeding suppression, have been linked to the co-involvement of both alpha-1 adrenergic and D1 dopaminergic neurotransmission.

The enhanced release of norepinephrine into the synapse has significant implications for synaptic transmission and plasticity. Norepinephrine is a critical neuromodulator that regulates synaptic strength and is essential for processes underlying learning and memory. nih.gov Emotional arousal, for instance, activates the locus coeruleus, the brain's principal site for norepinephrine synthesis, leading to norepinephrine release that enhances memory consolidation. youtube.comnih.gov By increasing the availability of norepinephrine, this compound can modulate synaptic plasticity, which is a fundamental mechanism for memory formation. nih.gov The neurotransmitter influences both pre- and post-synaptic receptors, which can lead to long-lasting changes in synaptic efficacy and neuronal excitability. nih.gov

| Neurotransmitter System | Primary Mechanism of Interaction | Key Receptors Involved | Functional Outcome |

|---|---|---|---|

| Noradrenergic | Induces release of norepinephrine from presynaptic terminals | Alpha-1, Alpha-2, Beta-adrenergic receptors | Indirect sympathomimetic activity, modulation of synaptic plasticity |

| Dopaminergic | Induces release of dopamine (lower potency) | D1 receptors (co-involvement in some effects) | Contributes to certain central nervous system effects |

Mechanisms of Neuroprotection against Oxidative Stress

The potential for this compound to confer neuroprotection against oxidative stress is primarily linked to its ability to modulate norepinephrine levels in the central nervous system. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the brain's antioxidant defense capabilities, is a key mechanism in neuronal damage and the progression of neurodegenerative diseases. nih.govmdpi.com The brain is particularly vulnerable to oxidative damage due to its high metabolic rate and lipid-rich composition. mdpi.com

Norepinephrine itself has been shown to possess neuroprotective properties, partly by mitigating oxidative stress. nih.gov Research suggests that norepinephrine can protect neurons from various insults by attenuating neuroinflammatory responses and abrogating oxidative stress. nih.gov For example, studies on primary neuro-glial cell cultures have indicated that norepinephrine can protect against lipopolysaccharide (LPS)-induced dopaminergic neurotoxicity by inhibiting the generation of superoxide from microglial NOX2 enzymes. nih.gov

Conversely, the depletion of brain norepinephrine can elicit neuroinflammation-mediated oxidative injury and neurodegeneration. nih.gov Loss of noradrenergic neurons is associated with increased oxidative/nitrosative stress markers, such as 4-HNE peroxidation and 3-NT protein nitration. nih.gov Therefore, by increasing the synaptic concentration of norepinephrine, this compound could theoretically contribute to an enhanced antioxidant environment and protect neurons from oxidative damage. This neuroprotective mechanism is crucial, as oxidative stress is known to impair synaptic transmission and contribute to the progressive decline of cognitive and motor functions. nih.gov

However, it is also important to note that excessively high levels of catecholamines, including norepinephrine, can become neurotoxic. Chronic exposure to elevated norepinephrine concentrations has been associated with neuronal apoptosis and damage due to excitotoxicity and oxidative stress. This suggests that the neuroprotective effects of norepinephrine are dependent on maintaining physiological, rather than excessive, concentrations.

| Condition | Effect of Norepinephrine (NE) | Potential Implication for this compound |

|---|---|---|

| Normal Physiological State | Modulates inflammatory responses, protects against insults | May enhance endogenous neuroprotective mechanisms by increasing NE |

| Oxidative Stress Insult | Inhibits microglial NOX2-generated superoxide | Could potentially reduce oxidative damage to neurons |

| NE Depletion | Loss of NE leads to neuroinflammation and oxidative injury | May counteract the detrimental effects of NE depletion |

| Excessive NE Levels | Can induce neurotoxicity via oxidative stress | Highlights a potential biphasic (protective vs. damaging) effect depending on concentration |

Synthesis and Characterization of Analogues and Derivatives of 2 Amino 2 Phenylpropan 1 Ol

Structural Modification Strategies for New Chemical Entities

The core structure of 2-amino-2-phenylpropan-1-ol can be systematically modified to generate a library of new compounds. Key strategies target the three main functional regions of the molecule: the amino group, the hydroxyl group, and the aromatic phenyl ring.

Modification of the Amino Group: The primary amine is a key site for derivatization. N-alkylation introduces alkyl chains of varying lengths and branching, which can significantly alter the molecule's lipophilicity and steric profile. N-acylation, the introduction of an acyl group (R-C=O), converts the amine into an amide, changing its basicity and hydrogen bonding capabilities. These modifications are fundamental in creating prodrugs or modulating interactions with biological targets.

Modification of the Hydroxyl Group: The primary alcohol can be converted into various other functional groups. O-alkylation yields ethers, while O-acylation produces esters. These changes impact polarity and metabolic stability. Furthermore, the hydroxyl group can be replaced entirely, a crucial step in converting the amino alcohol into other structures, such as diamines. This often involves activating the hydroxyl group by converting it into a good leaving group, like a mesylate or tosylate, to facilitate nucleophilic substitution.

Modification of the Phenyl Ring: The aromatic ring can be substituted with various groups (e.g., halogens, alkyls, alkoxys) at the ortho, meta, or para positions. Such modifications can drastically alter the electronic properties and conformation of the molecule, which is a classic strategy in drug design to enhance potency or selectivity.

These strategies are not mutually exclusive and are often used in combination to explore the chemical space around the parent molecule, leading to the development of novel analogues with optimized properties.

Synthesis of N-Substituted and O-Substituted Derivatives

Functionalization of the nitrogen and oxygen atoms of amino alcohols like this compound and its isomers (e.g., norephedrine) is a common route to new derivatives.

N-Substitution:

N-acylation is a frequently employed technique, often used to install a protecting group before further reactions. For instance, the amino group of norephedrine (B3415761) (an isomer of this compound) can be protected by reaction with an acylating agent like trifluoroacetic anhydride (B1165640) to form N-trifluoroacetylnorephedrine. researchgate.netresearchgate.net This amide formation temporarily neutralizes the nucleophilicity and basicity of the amine, allowing for selective reactions at other parts of the molecule. A variety of methods exist for N-acylation, including the Schotten-Baumann reaction, which uses an acyl chloride in the presence of a base. bbwpublisher.com

N-alkylation can be achieved through methods such as reductive amination with aldehydes or nucleophilic substitution with alkyl halides. monash.edu More recent sustainable methods describe the direct N-alkylation of unprotected amino acids using alcohols as alkylating agents, catalyzed by transition metals. nih.gov These approaches can be adapted for the synthesis of N-alkyl derivatives of this compound.

O-Substitution:

Modification of the hydroxyl group often begins with its activation. A standard method is the conversion of the alcohol to a sulfonate ester, such as a mesylate. This is achieved by reacting the amino alcohol with methanesulfonyl chloride in the presence of a base like triethylamine. researchgate.net The resulting mesylate group is an excellent leaving group, facilitating subsequent nucleophilic substitution reactions at that position.

While specific examples for O-alkylation or O-acylation of this compound are less commonly detailed in the context of diamine synthesis, the principles are well-established. O-acylation to form an ester would typically require prior protection of the more nucleophilic amino group, followed by reaction with an acyl chloride or anhydride. Similarly, O-alkylation to form an ether could be accomplished via a Williamson ether synthesis, where the protected amino alcohol is deprotonated with a strong base to form an alkoxide, which then displaces a halide from an alkyl halide.

Creation of Chiral Diamine Analogues (e.g., from related amino alcohol precursors)

A significant synthetic application of 2-amino-1-phenylpropan-1-ol derivatives is their use as precursors for chiral 1,2-diamines. These diamines are valuable ligands in asymmetric catalysis and building blocks for pharmaceuticals. A well-documented route starts from norephedrine, a diastereoisomer of 2-amino-1-phenylpropan-1-ol. researchgate.netresearchgate.net

The multi-step synthesis proceeds as follows:

N-Protection: The synthesis begins with the protection of the amino group. Norephedrine is treated with trifluoroacetic anhydride to yield ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol. This step is crucial to prevent side reactions involving the amine in subsequent steps. researchgate.net

O-Activation: The hydroxyl group of the N-protected amino alcohol is then activated by converting it into a better leaving group. This is accomplished by reacting it with methanesulfonyl chloride (MsCl) in the presence of a base, yielding the corresponding mesylate. researchgate.net

Nucleophilic Substitution with Azide (B81097): The mesylate is subsequently displaced by an azide ion (from sodium azide, NaN₃) in a nucleophilic substitution reaction (Sₙ2). This reaction typically proceeds with an inversion of stereochemistry at the carbon center bearing the hydroxyl group. The product is an azido (B1232118) derivative, such as ψ-N-trifluoroacetyl-2-amino-1-azido-1-phenylpropane. researchgate.net

Reduction of Azide: The azido group is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst. This step creates the second amino group, forming the protected diamine. researchgate.net

Deprotection: Finally, the trifluoroacetyl protecting group is removed by hydrolysis under basic or acidic conditions to yield the final 1,2-diamino-1-phenylpropane (B13505725) product. researchgate.net

This strategic conversion of a hydroxyl group into an amino group provides a reliable method for synthesizing chiral diamines from readily available amino alcohol precursors.

| Step | Reactant | Reagents | Product | Yield | Reference |

| 1 | Norephedrine | Trifluoroacetic anhydride | ψ-N-trifluoroacetyl-2-amino-1-phenylpropan-1-ol | High | researchgate.net |

| 2 | N-protected amino alcohol | Methanesulfonyl chloride, base | Mesylate derivative | ~90% | researchgate.net |

| 3 | Mesylate derivative | Sodium azide (NaN₃) | Azido derivative | Moderate | researchgate.net |

| 4 | Azido derivative | H₂, Pd/C (Catalytic Hydrogenation) | Protected diamine | High | researchgate.net |

| 5 | Protected diamine | Hydrolysis (acid or base) | 1,2-Diamino-1-phenylpropane | High | researchgate.net |

Table created based on the synthetic pathway described in the cited literature.

Comparative Studies of Structure-Reactivity and Structure-Activity Relationships among Analogues

Structure-Activity Relationship (SAR) studies are essential for understanding how chemical structure influences biological activity. For analogues of this compound, these studies reveal critical insights into the roles of stereochemistry and substituent effects.

A comparative study on phenylpropanolamine (PPA; (±)-norephedrine) and its various stereoisomers and related compounds investigated their ability to inhibit gastric transit in rats. nih.gov The results demonstrated a clear dependence on stereochemistry. For example, (-)-norephedrine was found to be approximately three times more potent in this assay than its enantiomer, (+)-norephedrine. nih.gov Similarly, different ephedrine (B3423809) isomers showed varied levels of activity, while norpseudoephedrine (B1213554) isomers were found to be inactive. nih.gov This highlights that both the relative configuration of the amino and hydroxyl groups (erythro vs. threo) and the absolute configuration (R vs. S) at the chiral centers are critical determinants of biological function.

Another study examined the SAR of halogenated phenylethanolamines and phenoxypropanolamines, which share the core phenyl-amino-alcohol structure. nih.gov The position of halogen substituents on the phenyl ring significantly impacted their adrenergic receptor activity. It was found that 2,5-dihalogenated derivatives blocked β-receptors at lower concentrations than the corresponding 2,4-dihalogenated compounds. nih.gov Conversely, compounds with halogens at the 3,4-position exhibited the weakest β-adrenolytic effects. nih.gov These findings illustrate how modifying the electronic properties of the phenyl ring can tune the pharmacological profile of these analogues.

These studies underscore the principle that even subtle changes to the molecular architecture of this compound analogues—whether in stereochemistry or in the pattern of substitution on the aromatic ring—can lead to profound differences in their biological activities.

| Compound/Analogue | Modification | Observed Effect | Reference |

| (-)-Norephedrine vs (+)-Norephedrine | Stereoisomerism (Enantiomers) | (-)-Norephedrine was ~3x more potent in inhibiting gastric transit. | nih.gov |

| Ephedrine Isomers | Stereoisomerism (Diastereomers) | Showed significant but varied activity on gastric transit. | nih.gov |

| Norpseudoephedrine Isomers | Stereoisomerism (Diastereomers) | Were without effect on gastric transit. | nih.gov |

| Halogenated Phenylethanolamines | Phenyl Ring Substitution | 2,5-dihalo substitution led to stronger β-receptor blockade than 2,4- or 3,4-dihalo substitution. | nih.gov |

Interactive data table summarizing key findings from structure-activity relationship studies.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Amino-2-phenylpropan-1-ol, considering stereochemical outcomes?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination. For example, analogous compounds like 2-(Methylamino)-2-phenylpropan-1-ol hydrochloride () are synthesized by introducing the amino group via catalytic hydrogenation or Grignard reactions. To control stereochemistry, chiral catalysts (e.g., Rhodium-BINAP complexes) or enantioselective enzymatic methods can be employed. Reaction conditions (e.g., inert atmosphere, temperature control) must minimize racemization .

- Key Steps :

Protection of the hydroxyl group to prevent side reactions.

Amino group introduction via reductive amination or nucleophilic attack.

Deprotection and purification via column chromatography or recrystallization.

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

- Spectroscopy :

- NMR : H and C NMR identify functional groups and stereochemistry (e.g., coupling constants for diastereotopic protons).

- IR : Confirms hydroxyl (3200–3600 cm) and amine (3300–3500 cm) stretches.

Advanced Research Questions

Q. How can contradictions in biological activity data for this compound across studies be resolved?

- Analysis Framework :

Assay Validation : Compare experimental conditions (e.g., cell lines, concentrations) from conflicting studies. For instance, fluorophenyl analogs in show activity variations depending on enzyme targets.

Structural Confirmation : Verify compound purity and stereochemistry (e.g., enantiomeric excess via chiral HPLC).

Meta-Analysis : Use computational tools (e.g., molecular docking) to assess binding affinity consistency across structural analogs .

Q. What strategies are effective for enantiomeric resolution of this compound?

- Chiral Separation :

- Chromatography : Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) resolve enantiomers.

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer.

- Stereochemical Control : Asymmetric synthesis using Evans auxiliaries or organocatalysts ensures high enantiomeric excess (>95%) .

Q. How should stability studies for this compound be designed under varying conditions?

- Protocol :

Thermal Stability : Accelerated degradation studies at 40–60°C (ICH Q1A guidelines).

pH Sensitivity : Monitor hydrolysis in buffered solutions (pH 1–13) via HPLC.

Light/Oxygen Exposure : Use amber vials and inert atmospheres (N/Ar) to prevent oxidation .

Q. What computational methods predict the reactivity and interaction mechanisms of this compound?

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study intramolecular hydrogen bonding.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., water, DMSO) to assess stability.

- Docking Studies : Use AutoDock Vina to model binding with biological targets (e.g., enzymes in ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro